5-Chloro-1,3-dihydrobenzoimidazol-2-one
Overview
Description
5-Chloro-1,3-dihydrobenzoimidazol-2-one is a heterocyclic compound with the molecular formula C7H5ClN2O It is a derivative of benzimidazole, characterized by the presence of a chlorine atom at the 5th position and a carbonyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3-dihydrobenzoimidazol-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-chloro-2-nitroaniline with formic acid, followed by reduction and cyclization. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Substitution Reactions: The chlorine atom at the 5th position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the carbonyl group at the 2nd position.
Cyclization Reactions: The benzimidazole ring can be further modified through cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted benzimidazoles, which can have different functional groups attached to the benzimidazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of microbial enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-dihydrobenzoimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the carbonyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The pathways involved often include the disruption of enzyme function or interference with cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
5-Bromo-1,3-dihydrobenzoimidazol-2-one: Similar structure but with a bromine atom instead of chlorine.
5-Fluoro-1,3-dihydrobenzoimidazol-2-one: Contains a fluorine atom at the 5th position.
1,3-Dihydrobenzoimidazol-2-one: Lacks the halogen substitution at the 5th position.
Uniqueness: 5-Chloro-1,3-dihydrobenzoimidazol-2-one is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. The chlorine atom enhances the compound’s ability to participate in substitution reactions and increases its potential as an enzyme inhibitor compared to its non-halogenated counterparts.
Properties
IUPAC Name |
5-chloro-1,3-dihydrobenzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGIQLYKEULMQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278869 | |
Record name | 5-Chloro-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2034-23-3 | |
Record name | 2034-23-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10379 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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